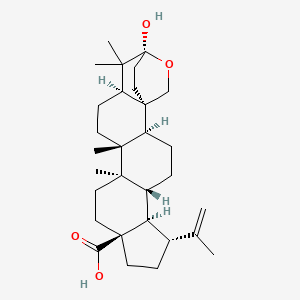

Benulin

Description

Properties

CAS No. |

59157-84-5 |

|---|---|

Molecular Formula |

C30H46O4 |

Molecular Weight |

470.7 g/mol |

IUPAC Name |

(1S,2S,5R,6R,7R,10S,13R,14R,17R,19S)-19-hydroxy-13,14,18,18-tetramethyl-7-prop-1-en-2-yl-20-oxahexacyclo[17.2.2.01,17.02,14.05,13.06,10]tricosane-10-carboxylic acid |

InChI |

InChI=1S/C30H46O4/c1-18(2)19-9-12-28(24(31)32)14-13-26(5)20(23(19)28)7-8-22-27(26,6)11-10-21-25(3,4)30(33)16-15-29(21,22)17-34-30/h19-23,33H,1,7-17H2,2-6H3,(H,31,32)/t19-,20+,21-,22-,23+,26+,27+,28-,29+,30-/m0/s1 |

InChI Key |

KYHMRXXFJAZYRF-MSBRYPFUSA-N |

SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C46CCC(C5(C)C)(OC6)O)C)C(=O)O |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@]46CC[C@@](C5(C)C)(OC6)O)C)C(=O)O |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C46CCC(C5(C)C)(OC6)O)C)C(=O)O |

Synonyms |

benulin |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Extraction of Betulin for Researchers and Drug Development Professionals

An In-depth Exploration of Betulin, a Promising Natural Compound

Betulin, a pentacyclic triterpenoid, is a naturally occurring compound that has garnered significant interest within the scientific community for its diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. This technical guide provides a comprehensive overview of the primary natural sources of betulin and details the various methods for its extraction and purification, tailored for researchers, scientists, and professionals in drug development.

Natural Sources of Betulin

Betulin is found in a variety of plant species, but its most abundant and commercially viable source is the bark of birch trees (Betula species). The outer bark of the white birch (Betula pendula, Betula pubescens) can contain up to 30% betulin by dry weight.[1][2][3] Other plant families that contain betulin include Fagaceae, Rosaceae, Rhamnaceae, Dilleniaceae, and Platanaceae.[3][4] While betulin is present in other parts of the birch tree, such as the leaves and roots, the concentration is significantly lower than in the bark.[3] The high concentration in birch bark makes it the preferred raw material for industrial-scale extraction.[3]

Table 1: Betulin Content in Various Natural Sources

| Plant Source | Family | Plant Part | Betulin Content (% of Dry Weight) | Reference |

| Silver Birch (Betula pendula) | Betulaceae | Outer Bark | Up to 30% | [2] |

| White Birch (Betula alba) | Betulaceae | Bark | High concentration | [3] |

| Kyrgyz Birch (Betula kirghisorum) | Betulaceae | Bark | Not specified, but used for extraction | [3] |

| Hazel (Corylus avellana) | Betulaceae | Bark | Present | [4] |

| Calendula (Calendula officinalis) | Asteraceae | Not specified | Present | [4] |

| Jujube (Ziziphus jujuba) | Rhamnaceae | Not specified | Present | [4] |

Extraction and Purification Methodologies

The extraction of betulin from its natural sources, primarily birch bark, involves several methods ranging from traditional solvent-based techniques to more modern and environmentally friendly approaches. The choice of method often depends on factors such as the desired purity of the final product, the scale of production, and environmental considerations.

Solvent Extraction

Conventional solid-liquid extraction using organic solvents is the most common method for isolating betulin.[1] A variety of solvents have been employed, each with its own efficiency and selectivity.

Common Solvents:

The process generally involves soaking the dried and powdered birch bark in the chosen solvent, followed by heating and refluxing to increase the extraction efficiency.[6] Subsequent filtration and evaporation of the solvent yield a crude extract containing betulin and other triterpenoids like lupeol and betulinic acid.[1][4]

Experimental Protocol: Ethanol Reflux Extraction

-

Preparation of Birch Bark: Dry the outer white bark of Betula pendula at 105°C to a constant mass to remove moisture.[4] Grind the dried bark into a fine powder (e.g., 3-5 mm particle size).[4]

-

Extraction: Place the powdered bark in a flask and add 95% ethanol at a liquid-to-solid ratio of 50:1 (mL:g).[6]

-

Reflux: Heat the mixture to 50°C and maintain a gentle reflux for 5 hours.[6]

-

Filtration: After cooling, filter the mixture to separate the ethanolic extract from the solid bark residue.[6]

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude betulin extract.[6]

Advanced Extraction Techniques

To improve extraction efficiency, reduce solvent consumption, and move towards greener processes, several advanced extraction methods have been developed.

-

Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and plant material, leading to a much faster extraction process.[1][4] Compared to classical methods, MAE can increase the extraction rate by 15-20 times.[3] The use of "green" solvents like limonene in combination with microwave activation has been shown to be effective and allows for the recovery of up to 85% of the solvent.[1]

-

Supercritical Fluid Extraction (SFE): This method employs supercritical fluids, most commonly carbon dioxide (CO2), as the extraction solvent.[7] SFE is advantageous due to the non-toxic and non-flammable nature of CO2, and the ease of its removal from the extract. The solvent properties of supercritical CO2 can be tuned by adjusting the pressure and temperature. Co-solvents like methanol, ethanol, or acetone can be added to enhance the extraction of more polar compounds.[5]

-

Pressurized Liquid Extraction (PLE): PLE uses conventional solvents at elevated temperatures and pressures, which increases the solubility of the target compounds and the extraction rate.[8] Studies have shown that PLE can produce a higher amount of extract compared to traditional reflux boiling.[8]

Purification of Betulin

The crude extract obtained from any of the above methods contains a mixture of compounds and requires further purification to isolate high-purity betulin.[1] Common purification techniques include:

-

Recrystallization: This is a widely used method for purifying betulin from the crude extract.[4][5] The crude extract is dissolved in a suitable hot solvent and then allowed to cool slowly, causing the betulin to crystallize out, leaving impurities in the solution.[7] Optimal solvents for recrystallization include n-nonane and n-decane.[4] A single recrystallization can yield betulin with a purity of 84.6–95.4%, which can be increased to 88.2–98.3% after a second recrystallization.[4]

-

Column Chromatography: This technique is used to separate betulin from other closely related triterpenoids.[4][5] The crude extract is passed through a column packed with a stationary phase (e.g., silica gel), and different compounds are eluted at different rates using a mobile phase (e.g., a mixture of solvents), allowing for their separation.

-

Alkaline Treatment: An effective method to improve the purity of the extract involves an alkaline wash.[1] Treating the birch bark with a water-alcohol solution of an alkali (e.g., sodium hydroxide) helps to separate acidic components from the extract.[4]

Table 2: Comparison of Betulin Extraction Methods

| Extraction Method | Key Parameters | Advantages | Disadvantages | Purity Achieved |

| Solvent Extraction (Reflux) | Solvent type, temperature, time | Simple, low-cost equipment | High solvent consumption, long extraction time | Variable, requires further purification |

| Microwave-Assisted Extraction (MAE) | Solvent, microwave power, time | Rapid, reduced solvent use, higher yield | Specialized equipment required | High purity (95-97%) with specific solvents[1] |

| Supercritical Fluid Extraction (SFE) | CO2 pressure, temperature, co-solvent | "Green" solvent, tunable selectivity | High initial investment for equipment | Produces a purer product[7] |

| Pressurized Liquid Extraction (PLE) | Solvent, temperature, pressure | Faster than reflux, higher yield | High solvent consumption | Similar purity to reflux with precipitation step[8] |

Visualizing the Process: Workflows and Decision Making

To better illustrate the extraction and purification process, the following diagrams have been generated using the DOT language.

Caption: General workflow for the extraction and purification of betulin from birch bark.

Caption: Decision flowchart for selecting a betulin extraction method.

Conclusion

Betulin holds significant promise as a bioactive compound for various therapeutic applications. The abundance of betulin in birch bark, coupled with the development of efficient and environmentally conscious extraction and purification methods, makes it an accessible and attractive molecule for further research and development. This guide provides a foundational understanding of the key considerations for sourcing and isolating high-purity betulin, enabling scientists and drug development professionals to effectively harness its potential.

References

- 1. nstchemicals.com [nstchemicals.com]

- 2. Betulin - Wikipedia [en.wikipedia.org]

- 3. Methods of Betulin Extraction from Birch Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Efficient Method for Separation and Purification of Betulin from Birch Bark [bbr.nefu.edu.cn]

- 7. Nordic Betulin [norsebiotech.com]

- 8. Evaluation and analysis of environmentally sustainable methodologies for extraction of betulin from birch bark with a focus on industrial feasibility - Green Chemistry (RSC Publishing) [pubs.rsc.org]

The Enigmatic Journey of a Birch Bark Triterpene: A Technical Guide to the Bioavailability and Pharmacokinetics of Betulin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betulin, a pentacyclic triterpene abundantly found in the bark of birch trees, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Despite its therapeutic promise, the clinical translation of betulin has been significantly hampered by its poor aqueous solubility, which in turn leads to low and variable oral bioavailability. A thorough understanding of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes this compound—is paramount for the rational design of effective drug delivery systems and the successful development of betulin-based therapeutics. This in-depth technical guide provides a comprehensive overview of the current knowledge on the bioavailability and pharmacokinetics of betulin, summarizing key quantitative data, detailing experimental methodologies, and visualizing its interactions with critical cellular signaling pathways.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of betulin have been investigated in various preclinical models, employing different routes of administration and formulation strategies. The following tables summarize the key quantitative data from these studies, offering a comparative perspective on how administration route and formulation influence the systemic exposure to betulin.

Table 1: Pharmacokinetic Parameters of Betulin Following Oral Administration in Rats

| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Reference | |---|---|---|---|---|---| | Suspension | 500 | 59.6 ± 23.0 | - | - | 16.9 ± 2.7 |[1] | | Nanoparticles | 20 | - | - | - | - |[2] |

Table 2: Pharmacokinetic Parameters of Betulin Following Intraperitoneal (i.p.) Administration

| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference |

| Rat | - | 0.13 (serum level) | 1-4 | - | - | [3] |

| Mouse (Betulinic Acid) | 250 | - | 0.15 | - | 11.5 | [4] |

| Mouse (Betulinic Acid) | 500 | - | 0.23 | - | 11.8 | [4] |

*Note: Data for betulinic acid, a close derivative of betulin, is included for comparative purposes due to the limited availability of i.p. pharmacokinetic data for betulin itself.

Table 3: Pharmacokinetic Parameters of Betulin Following Subcutaneous (s.c.) Administration in Dogs

| Dose (mg/kg) | Cmax (µg/mL) | Timepoint | Reference |

| 300 | 0.33 | After 28 days | [3] |

Table 4: Pharmacokinetic Parameters of Betulin Following Endotracheal Administration in Rats

| Formulation | Cmax (µg/mL) | Tmax (min) | Reference |

| Nanosystem | 15.5 | 15 | [1] |

Experimental Protocols

The methodologies employed in pharmacokinetic studies are critical for the interpretation and reproducibility of the results. This section provides detailed descriptions of the experimental protocols cited in the tables above.

Oral Administration in Rats

-

Animal Model: The specific strain, age, and weight of the rats used were not detailed in the available literature.

-

Drug Preparation and Administration: Betulin was administered as a suspension. For the nanoparticle formulation, betulin was prepared using an antisolvent precipitation method, with ethanol as the solvent and deionized water as the antisolvent, to enhance its dissolution and bioavailability[2].

-

Sample Collection: Blood samples were collected at various time points post-administration to determine the plasma concentration of betulin.

-

Analytical Method: A liquid chromatography-electrospray ionization/tandem mass spectrometry (LC-ESI/MS/MS) system was used for the quantitative analysis of betulin in rat plasma[1].

Intraperitoneal Administration in Mice

-

Animal Model: CD-1 mice were used in the pharmacokinetic studies of betulinic acid[4].

-

Drug Preparation and Administration: Betulinic acid was administered as a single intraperitoneal injection[4]. The vehicle used for suspension was not specified in the abstract.

-

Sample Collection: Serum samples were obtained at designated times after administration[4].

-

Analytical Method: Betulinic acid was extracted from serum using methylene chloride and quantified by HPLC/MS[4].

Subcutaneous Administration in Dogs

-

Animal Model: The specific breed, age, and weight of the dogs were not detailed in the available literature.

-

Drug Preparation and Administration: A triterpene extract from birch bark, with betulin as the main component, was suspended in polyethylene glycol (PEG) 400 / 0.9% NaCl for subcutaneous injection[3].

-

Sample Collection: Plasma samples were collected to determine betulin concentrations[3].

-

Analytical Method: The analytical method for betulin quantification was not explicitly detailed in the provided summary.

Endotracheal Administration in Rats

-

Animal Model: The specific strain, age, and weight of the rats used were not detailed in the available literature.

-

Drug Preparation and Administration: Betulin was entrapped in a nanosystem to improve its bioavailability for lung delivery[1].

-

Sample Collection: Blood plasma was collected at various time points, with the earliest being 15 minutes post-administration[1].

-

Analytical Method: The concentration of betulin in plasma was determined using a validated high-performance liquid chromatography (HPLC) method[1].

Experimental Workflow for a Typical Pharmacokinetic Study

Caption: A generalized workflow for a preclinical pharmacokinetic study.

Signaling Pathways Modulated by Betulin

Betulin exerts its pharmacological effects by modulating several key intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Betulin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.

Caption: Betulin's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in cellular processes such as proliferation, differentiation, and apoptosis. Betulin has been demonstrated to modulate MAPK pathways, which contributes to its anti-cancer effects.

Caption: Modulation of the MAPK signaling pathway by betulin.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, survival, and metabolism. Dysregulation of this pathway is common in cancer. Betulin has been shown to inhibit this pathway, contributing to its anti-proliferative and pro-apoptotic effects.

References

Betulin: From Traditional Remedies to Modern Therapeutics - A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Betulin, a pentacyclic triterpenoid abundantly found in the bark of birch trees (Betula species), stands as a compelling example of a natural compound whose historical use in traditional and herbal medicine is now being substantiated by modern scientific investigation. For centuries, practitioners of folk medicine, including Indigenous peoples of North America and Eurasia, have utilized birch bark for its remarkable therapeutic properties, particularly in wound healing and managing inflammatory conditions.[1][2][3] This guide provides an in-depth technical overview of betulin's journey from a traditional remedy to a promising candidate for contemporary drug development. It details the compound's traditional applications, elucidates the molecular mechanisms and signaling pathways underlying its pharmacological effects, presents quantitative data from key studies, and outlines established experimental protocols for its extraction, purification, and bioactivity assessment.

Historical Context: Betulin in Traditional and Herbal Medicine

The use of birch bark is deeply rooted in traditional medicine systems across the Northern Hemisphere.[4] It was commonly applied topically to soothe skin ailments, promote the healing of wounds and ulcers, and reduce inflammation.[2][3] Indigenous communities in North America prepared teas and salves from birch bark to treat a variety of ailments, including fevers, headaches, arthritis, and digestive issues.[1][2] The antiseptic and anti-inflammatory properties were recognized long before the isolation of its active constituent, betulin, in 1788.[3][5]

Traditional applications included:

-

Wound Healing: Applied directly to wounds to accelerate healing and prevent infection.[3][6][7]

-

Anti-inflammatory: Used to alleviate pain and swelling associated with arthritis and other inflammatory conditions.[1][8][9]

-

Dermatological Aid: Employed for skin conditions such as eczema, psoriasis, and contact dermatitis.[3][6]

-

Antiviral Remedy: Utilized in folk medicine against viral infections like influenza and herpes.[1][6]

Pharmacological Properties and Mechanisms of Action

Modern research has begun to unravel the complex molecular mechanisms that validate betulin's traditional uses, revealing its potential as an anti-inflammatory, anticancer, antiviral, and wound-healing agent.

Anti-inflammatory Activity

Betulin exerts potent anti-inflammatory effects by modulating key signaling pathways. Chronic inflammation is a driver of many diseases, and betulin's ability to interfere with this process is a cornerstone of its therapeutic potential.[9]

-

NF-κB Pathway Inhibition: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Betulin has been shown to suppress the activation of the NF-κB pathway, preventing the nuclear translocation of its subunits (p65 and p50) and thereby inhibiting the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2.[10][11]

-

Nrf2 Pathway Activation: Betulin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular antioxidant responses.[11][12] This activation, often dependent on the AMPK/AKT signaling axis, leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps mitigate oxidative stress—a key component of inflammation.[11]

-

STAT3 Signaling: In human cardiac cells, betulin has been observed to inhibit pro-inflammatory cytokine expression through the activation of the STAT3 signaling pathway, highlighting its diverse mechanisms across different cell types.[13]

Wound Healing

Betulin's efficacy in wound healing, a cornerstone of its traditional use, is now understood as a multi-phasic process involving controlled inflammation, cell migration, and tissue remodeling.[14][15]

-

Inflammatory Phase: Betulin and birch bark extracts paradoxically cause a transient and beneficial upregulation of pro-inflammatory mediators like IL-6 and COX-2 in keratinocytes.[7][16][17] This initial inflammatory signal is crucial for recruiting immune cells and initiating the healing cascade.[17]

-

Proliferative Phase: Following the initial inflammatory response, betulin promotes the migration and proliferation of keratinocytes, which is essential for re-epithelialization and closing the wound.[4][7][14] This process is linked to the reorganization of the actin cytoskeleton, driven by the activation of Rho GTPases.[16]

-

Remodeling Phase: In the final stage, betulin stimulates epidermal differentiation, helping to build a firm and protective skin barrier.[6][14]

Anticancer Activity

Betulin and its more potent derivative, betulinic acid, exhibit selective cytotoxicity against various cancer cell lines while showing relatively low toxicity to normal cells.[18]

-

Induction of Apoptosis: The primary anticancer mechanism is the induction of apoptosis (programmed cell death), primarily through the intrinsic mitochondrial pathway.[18][19] This involves the permeabilization of the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c.[18]

-

Modulation of Signaling Pathways: Betulin influences several oncogenic signaling cascades. It has been shown to suppress the PI3K/AKT/mTOR pathway, which is crucial for cancer cell growth, proliferation, and survival.[20][21] Other pathways implicated include JAK/STAT and EGF/EGFR.[22]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from various in vitro and in vivo studies, demonstrating the pharmacological activity of betulin and its derivatives.

Table 1: In Vitro Cytotoxicity of Betulin

| Cell Line | Assay | Incubation Time | CC50 / IC50 | Reference |

|---|---|---|---|---|

| NIH/3T3 (Murine Fibroblasts) | MTT | 24h | 3.44 µg/mL | [23] |

| NIH/3T3 (Murine Fibroblasts) | NRU | 24h | 6.84 µg/mL | [23] |

| BF-2 (Fish Fibroblasts) | MTT | 24h | 5.37 µg/mL | [23] |

| BF-2 (Fish Fibroblasts) | NRU | 24h | 11.22 µg/mL | [23] |

| MV4-11 (Human Leukemia) | MTT/SRB | 72h | 18.16 µM | [24] |

CC50: 50% cytotoxic concentration; IC50: 50% inhibitory concentration. Assays: MTT (mitochondrial activity), NRU (lysosomal integrity).

Table 2: In Vitro Anticancer and Antioxidant Activity

| Activity | Assay | Compound/Derivative | IC50 Value | Reference |

|---|---|---|---|---|

| Antiproliferative | MTT/SRB | Betulin Acid Ester Derivatives | 2 - 5 µM | [24] |

| Antioxidant | DPPH Radical Scavenging | Betulin | 23.75 µg/mL | [25] |

DPPH: 2,2-diphenyl-1-picrylhydrazyl.

Experimental Protocols

Standardized protocols are essential for the consistent evaluation of betulin's properties.

Extraction and Purification

Betulin constitutes up to 30% of the dry weight of outer birch bark, making it a readily available resource.[5][26]

-

Objective: To isolate high-purity betulin from raw birch bark.

-

Methodology:

-

Preparation: The outer white bark is collected, dried, and ground into a fine powder to increase surface area.

-

Solid-Liquid Extraction: The powdered bark is subjected to extraction using an organic solvent. Common solvents include ethanol, methanol, n-hexane, and ethyl acetate.[26][27] Soxhlet extraction or simple maceration at elevated temperatures can be employed.[28]

-

Advanced Extraction: To improve yield and efficiency, methods like microwave-assisted extraction or supercritical fluid extraction (with CO2) can be used.[26][29][30]

-

Crude Extract Concentration: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

Purification: The crude extract, which contains other triterpenes like lupeol and betulinic acid, is purified. The most common method is recrystallization from a suitable solvent like ethanol or a methanol-chloroform mixture.[27][28] Multiple recrystallization steps may be necessary to achieve high purity (>99%).

-

Purity Analysis: The purity of the final product is confirmed using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[27]

-

Key In Vitro Assays

-

Antiproliferative/Cytotoxicity Assay (MTT Assay):

-

Cell Seeding: Cancer cell lines (e.g., A549, HeLa, MCF7) or normal fibroblasts are seeded in 96-well plates and incubated to allow attachment.[24][31]

-

Treatment: Cells are treated with various concentrations of betulin or its derivatives for a specified period (e.g., 24, 48, 72 hours).[23]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Measurement: The absorbance is read on a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

-

-

Wound Healing Assay (Scratch Assay):

-

Cell Culture: Human keratinocytes are grown to a confluent monolayer in a culture plate.[7]

-

Scratch Creation: A sterile pipette tip is used to create a linear "scratch" or gap in the monolayer.

-

Treatment: The cells are washed to remove debris, and a medium containing betulin (or a control) is added.

-

Imaging: The width of the scratch is imaged at time zero and at subsequent time points (e.g., 12, 24 hours).

-

Analysis: The rate of cell migration and wound closure is quantified by measuring the reduction in the scratch area over time.

-

-

Anti-inflammatory Assay (Western Blot for NF-κB):

-

Cell Culture and Stimulation: Macrophages (e.g., RAW 264.7) or epithelial cells are pre-treated with betulin for a short period (e.g., 30 minutes).[10]

-

Inflammatory Challenge: The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to activate the NF-κB pathway.

-

Protein Extraction: Nuclear and cytoplasmic proteins are separately extracted from the cells.

-

Western Blotting: The protein extracts are run on an SDS-PAGE gel, transferred to a membrane, and probed with primary antibodies specific for NF-κB p65 and IκBα.

-

Detection: Secondary antibodies conjugated to an enzyme are used for detection. A decrease in cytoplasmic p65 and an increase in nuclear p65 in LPS-stimulated cells, which is reversed by betulin, indicates inhibition of the pathway.[10]

-

Key In Vivo and Ex Vivo Models

-

Porcine Ex Vivo Wound Healing Model: This model uses skin explants from pigs, which closely resembles human skin. Wounds are created on the explants, which are then treated with betulin-containing preparations. The rate of re-epithelialization and other healing parameters are assessed histologically over several days.[7][16]

-

Endotoxin Shock Model: Mice are injected with a lethal dose of LPS to induce a systemic inflammatory response. Pre-treatment with betulin can be evaluated for its ability to reduce pro-inflammatory cytokine levels in the serum and improve survival rates, demonstrating its in vivo anti-inflammatory efficacy.[11]

-

Chorioallantoic Membrane (CAM) Assay: This assay is used to assess anti-angiogenic activity. Fertilized chicken eggs are incubated, a window is made in the shell, and a filter paper disc saturated with betulin is placed on the CAM. Inhibition of new blood vessel formation around the disc indicates anti-angiogenic potential, which is relevant for cancer therapy.[31]

Conclusion and Future Directions

Betulin represents a powerful link between traditional herbal wisdom and modern pharmacology. The historical use of birch bark for wound healing and inflammation is now strongly supported by preclinical data that elucidates its molecular targets and mechanisms of action, including the modulation of critical signaling pathways like NF-κB, Nrf2, and PI3K/AKT. The detailed experimental protocols and quantitative data provide a solid foundation for further research.

Despite its promising profile, challenges remain, particularly its poor water solubility and low bioavailability, which can limit its systemic therapeutic applications.[32] Future research should focus on developing novel drug delivery systems, creating more potent and bioavailable derivatives, and advancing the most promising applications—such as topical wound healing agents and targeted cancer therapies—into well-designed clinical trials. The journey of betulin from the forest to the pharmacy is a testament to the enduring value of natural products in the quest for new and effective medicines.

References

- 1. Nordic Betulin [norsebiotech.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. brezovysvet.eu [brezovysvet.eu]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. herbs2000.com [herbs2000.com]

- 7. From a Traditional Medicinal Plant to a Rational Drug: Understanding the Clinically Proven Wound Healing Efficacy of Birch Bark Extract | PLOS One [journals.plos.org]

- 8. Nordic Betulin [norsebiotech.com]

- 9. chichaga.com [chichaga.com]

- 10. Betulin, an Anti-Inflammatory Triterpenoid Compound, Regulates MUC5AC Mucin Gene Expression through NF-kB Signaling in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Betulin exhibits anti-inflammatory activity in LPS-stimulated macrophages and endotoxin-shocked mice through an AMPK/AKT/Nrf2-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory and Anticancer Properties of Birch Bark-Derived Betulin: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. europeanreview.org [europeanreview.org]

- 14. thieme-connect.com [thieme-connect.com]

- 15. The Wound Healing Properties of Betulin from Birch Bark from Bench to Bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. From a traditional medicinal plant to a rational drug: understanding the clinically proven wound healing efficacy of birch bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. gd-online.de [gd-online.de]

- 18. Betulinic Acid for Cancer Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nbinno.com [nbinno.com]

- 20. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. High cytotoxicity of betulin towards fish and murine fibroblasts: Is betulin safe for nonneoplastic cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Isolation, characterization and biological activities of betulin from Acacia nilotica bark - PMC [pmc.ncbi.nlm.nih.gov]

- 26. nstchemicals.com [nstchemicals.com]

- 27. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use | PLOS One [journals.plos.org]

- 28. An Efficient Method for Separation and Purification of Betulin from Birch Bark [bbr.nefu.edu.cn]

- 29. Methods of Betulin Extraction from Birch Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Betulin as an antitumor agent tested in vitro on A431, HeLa and MCF7, and as an angiogenic inhibitor in vivo in the CAM assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Pathways Modulated by Betulin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betulin, a pentacyclic triterpene naturally abundant in the bark of birch trees, has garnered significant scientific interest for its diverse pharmacological activities, including potent anti-inflammatory properties.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms through which betulin and its key derivative, betulinic acid, exert their anti-inflammatory effects. The document details the core signaling pathways modulated by these compounds, presents quantitative data from preclinical studies, outlines key experimental protocols for investigation, and provides visual representations of these complex biological processes to support further research and drug development.

Core Anti-inflammatory Signaling Pathways

Betulin's anti-inflammatory efficacy stems from its ability to modulate multiple key signaling cascades that are central to the inflammatory response. The primary pathways affected are the NF-κB, MAPK, and Nrf2 pathways, with emerging evidence also pointing to the regulation of the NLRP3 inflammasome and JAK/STAT signaling.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. In a resting state, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.

Betulin and betulinic acid are potent inhibitors of this pathway.[1][3][4] Their mechanism of action involves:

-

Suppression of IKK activity , which prevents the phosphorylation of IκBα.[3][4][5]

-

Inhibition of IκBα degradation , which consequently traps NF-κB in the cytoplasm.[3][4]

-

Prevention of p65 subunit phosphorylation and nuclear translocation , a critical step for NF-κB's transcriptional activity.[4][6]

This multi-level inhibition effectively shuts down the downstream production of numerous inflammatory mediators.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK signaling cascades, including p38, JNK, and ERK, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory cytokines. Betulin has been shown to block the overexpression and phosphorylation of these key MAPK proteins in response to inflammatory stimuli like LPS.[7][8] By inhibiting the activation of p38, JNK, and ERK, betulin further curtails the inflammatory response.[9]

Attenuation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of the pro-inflammatory cytokines IL-1β and IL-18. Betulinic acid has been demonstrated to limit the activation of the NLRP3 inflammasome.[10] This inhibition prevents the cleavage of pro-caspase-1 into its active form, caspase-1, which is essential for processing pro-IL-1β into mature, secreted IL-1β.[10] This mechanism is particularly relevant in diseases like osteoarthritis.[10]

Activation of the Nrf2 Antioxidant Pathway

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of cellular antioxidant responses. Betulin activates the Nrf2 pathway, leading to the increased expression of antioxidant and detoxification enzymes like heme oxygenase-1 (HO-1).[7][11][12] This activation is, at least in part, dependent on the AMPK/AKT signaling axis.[7] The antioxidant effects of Nrf2 activation contribute to the overall anti-inflammatory profile of betulin by mitigating oxidative stress, which is a key driver of inflammation.[7]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize quantitative data from various preclinical studies, illustrating the potency of betulin and its derivatives.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Betulin and Betulinic Acid

| Compound | Cell Type | Stimulus | Mediator Inhibited | Concentration / IC50 | Reference |

| Betulinic Acid | Murine Macrophages | LPS | NO Production | IC50: 17.6 µM | [13] |

| Betulinic Acid | THP-1 Macrophages | LPS | TNF-α, IL-6, IL-1β | 1 µg/ml | [6] |

| Betulin | Murine Macrophages | - | IL-6 Secretion | 0.5 µM | [14][15] |

| Betulinic Acid | Murine Macrophages | - | IL-6 Secretion | 0.5 µM | [14][15] |

| Betulin | RAW 264.7 | LPS | iNOS, COX-2 | 9, 18, 36 µM | [7] |

| Betulinic Acid | Human Prostate PC-3 | TNF-α | NF-κB/p65 DNA binding | 20 µM | [5] |

Table 2: In Vivo Anti-inflammatory Effects of Betulinic Acid

| Compound | Animal Model | Disease Model | Dosage | Effect | Reference |

| Betulinic Acid | Mouse | Osteoarthritis | 5 and 15 mg/kg (i.p.) | Attenuated cartilage deterioration, relieved synovial inflammation | [10] |

| Betulinic Acid | Rat | Rhabdomyolysis AKI | - | Ameliorated kidney injury, reduced TNF-α and IL-6 | [16] |

Key Experimental Protocols

Reproducible and rigorous experimental design is crucial for studying the effects of compounds like betulin. Below are summarized protocols for common assays used to evaluate anti-inflammatory activity.

LPS-Induced Inflammation in RAW 264.7 Macrophages

This is a standard in vitro model to screen for anti-inflammatory compounds.

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed 1-2 x 10⁵ cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of betulin (e.g., 9, 18, 36 µM) for 1-2 hours.

-

Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 10-100 ng/mL to induce an inflammatory response.

-

Incubation: Incubate the cells for a specified period (e.g., 18-24 hours) to allow for cytokine production and gene expression changes.

-

Analysis: Collect the cell culture supernatant for cytokine analysis (ELISA) and lyse the cells for protein analysis (Western Blot) or RNA extraction (RT-qPCR).

Western Blot for NF-κB Pathway Proteins

This technique is used to measure changes in protein expression and phosphorylation.

-

Cell Lysis: After treatment and stimulation, wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate them by size.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for target proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, β-actin as a loading control).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

ELISA for TNF-α Quantification

This is a sensitive immunoassay to measure the concentration of secreted cytokines in the cell culture supernatant.

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for TNF-α and incubate overnight.

-

Blocking: Wash the plate and block with an appropriate blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

-

Sample Incubation: Add standards of known TNF-α concentrations and the collected cell culture supernatants to the wells. Incubate for 2 hours.

-

Detection Antibody: Wash the plate and add a biotin-conjugated detection antibody specific for TNF-α. Incubate for 1 hour.

-

Enzyme Conjugate: Wash the plate and add streptavidin-HRP. Incubate for 45-60 minutes.

-

Substrate Addition: Wash the plate and add a TMB substrate solution. A blue color will develop.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., H₂SO₄), which will turn the color to yellow.

-

Measurement: Read the absorbance at 450 nm using a microplate reader. Calculate the concentration of TNF-α in the samples based on the standard curve.[17][18][19][20]

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

-

Transfection: Co-transfect cells (e.g., HEK293T) with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment and Stimulation: After 24 hours, treat the cells with betulin followed by an NF-κB activator (e.g., TNF-α or PMA).

-

Cell Lysis: After the desired incubation time (e.g., 6-8 hours), wash the cells and add a passive lysis buffer.

-

Luminescence Measurement: Transfer the lysate to an opaque 96-well plate. Use a luminometer to inject the firefly luciferase substrate and measure the luminescence, then inject the Renilla luciferase substrate and measure again.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in betulin-treated cells indicates inhibition of NF-κB transcriptional activity.[21][22][23]

Conclusion and Future Directions

Betulin and its derivatives exhibit robust anti-inflammatory activity by targeting multiple, critical signaling pathways, most notably NF-κB and MAPK. The quantitative data and established experimental protocols provide a solid foundation for its continued investigation. For drug development professionals, betulin's multi-target profile is advantageous, suggesting potential efficacy in complex inflammatory diseases. Future research should focus on optimizing its pharmacokinetic properties, further elucidating its effects on pathways like the NLRP3 inflammasome and JAK/STAT in various disease contexts, and transitioning these promising preclinical findings into well-designed clinical trials.

References

- 1. Betulinic acid suppresses carcinogen-induced NF-kappa B activation through inhibition of I kappa B alpha kinase and p65 phosphorylation: abrogation of cyclooxygenase-2 and matrix metalloprotease-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.elabscience.com [file.elabscience.com]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. Betulin, an Anti-Inflammatory Triterpenoid Compound, Regulates MUC5AC Mucin Gene Expression through NF-kB Signaling in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Betulinic Acid Suppresses Constitutive and TNFα-induced NF-κB Activation and Induces Apoptosis in Human Prostate Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Betulin exhibits anti-inflammatory activity in LPS-stimulated macrophages and endotoxin-shocked mice through an AMPK/AKT/Nrf2-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Betulin inhibits the production of inflammatory cytokines in human gingival fibroblasts and ligature-induced periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Betulinic Acid Attenuates Osteoarthritis via Limiting NLRP3 Inflammasome Activation to Decrease Interleukin-1β Maturation and Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Betulin Alleviates the Inflammatory Response in Mouse Chondrocytes and Ameliorates Osteoarthritis via AKT/Nrf2/HO-1/NF-κB Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. researchgate.net [researchgate.net]

- 16. Betulinic Acid Ameliorates Rhabdomyolysis-Induced Acute Kidney Injury by Inhibiting the Phosphorylation of P38 Mitogen-Activated Protein Kinases in Rats#br# #br# [actanp.hebeinu.edu.cn]

- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. stemcell.com [stemcell.com]

- 19. abcam.cn [abcam.cn]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. benchchem.com [benchchem.com]

- 22. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bowdish.ca [bowdish.ca]

A Comprehensive Technical Guide on the Antiviral Activity of Betulin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiviral properties of betulin, a naturally occurring pentacyclic triterpene, and its derivatives. It consolidates quantitative data from various studies, details the experimental methodologies used to assess antiviral efficacy, and illustrates the molecular mechanisms and experimental workflows through diagrams.

Quantitative Assessment of Antiviral Activity

Betulin and its derivatives have demonstrated a broad spectrum of antiviral activity against numerous enveloped and non-enveloped viruses. The following tables summarize the key quantitative data, including the 50% effective concentration (EC₅₀), 50% inhibitory concentration (IC₅₀), and 50% cytotoxic concentration (CC₅₀), providing a comparative overview of their potency and safety profiles.

Table 1: Antiviral Activity of Betulin

| Virus Family | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) | Vero | 0.90 (0.40 µg/ml) | 165.2 (73.1 µg/ml) | 183.5 | [1][2] |

| Herpesviridae | Herpes Simplex Virus-2 (HSV-2) | Vero | 9.38 (4.15 µg/ml) | 165.2 (73.1 µg/ml) | 17.6 | [1][2] |

| Retroviridae | Human Immunodeficiency Virus-1 (HIV-1) | H9 lymphocytes | 23 | 45 | 1.96 | [3][4] |

| Picornaviridae | ECHO 6 virus | Cell Culture | Active | - | - | [4][5] |

Table 2: Antiviral Activity of Betulinic Acid and Its Derivatives

| Compound | Virus Family | Virus | Cell Line | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Betulinic Acid | Herpesviridae | Herpes Simplex Virus-2 (HSV-2) | Vero | 1.6 (IC₅₀) | >100 | >62.5 | [6][7] |

| Betulinic Acid Ionic Derivative (2) | Herpesviridae | Herpes Simplex Virus-2 (HSV-2) | Vero | 0.6 (IC₅₀) | >100 | >166.7 | [6][7] |

| Betulinic Acid Ionic Derivative (5) | Herpesviridae | Herpes Simplex Virus-2 (HSV-2) | Vero | 0.9 (IC₅₀) | >100 | >111.1 | [6][7] |

| Betulinic Acid | Picornaviridae | ECHO 6 virus | Cell Culture | Active | - | - | [4][5] |

| Betulinic Acid | Togaviridae | Sindbis virus | - | 0.5 (IC₅₀) | - | - | [8] |

| Betulinic Acid | Orthomyxoviridae | Influenza A/PR/8 | A549 | ~50 | >50 | >1 | [9][10] |

| 3-epi-betulin | Coronaviridae | SARS-CoV-2 | Calu-3 | <20 | - | - | [11] |

| Betulin 29-phosphonate (3) | Picornaviridae | Bovine Enterovirus (BEV) | A549 | 1.73 | 15.05 | 8.7 | [3] |

| Betulin 29-phosphonate (3) | Adenoviridae | Human Adenovirus 5 (HAdV-5) | A549 | 2.59 | 15.05 | 5.8 | [3] |

| 3,28-di-O-acetylbetulin (4) | Togaviridae | Semliki Forest virus (SFV) | - | 9.1 (IC₅₀) | - | - | [8] |

| Bevirimat (DSB) | Retroviridae | Human Immunodeficiency Virus-1 (HIV-1) | - | Potent Maturation Inhibitor | - | - | [3][4][12] |

| Betulinic Acid-Nucleoside Hybrid (10a) | Retroviridae | Human Immunodeficiency Virus-1 (HIV-1) | - | 0.0078 (IC₅₀) | 9.6 | 1230 | [13] |

| Betulinic Acid-Nucleoside Hybrid (10b) | Retroviridae | Human Immunodeficiency Virus-1 (HIV-1) | - | 0.020 (IC₅₀) | 23.8 | 1190 | [13] |

Mechanisms of Antiviral Action

Betulin and its derivatives interfere with multiple stages of the viral life cycle. The primary mechanisms include inhibition of viral entry, interference with viral replication and protein synthesis, and disruption of viral maturation.

2.1 Inhibition of Viral Entry A significant antiviral strategy of these compounds is to prevent the initial stages of infection.[3] This is often achieved by interfering with the interaction between viral surface proteins and host cell receptors.

-

SARS-CoV-2: In silico and in vitro studies suggest that betulinic acid can bind to the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, potentially inhibiting its interaction with the ACE2 receptor.[14][15] A derivative, 3-epi-betulin, has been shown to inhibit the entry of a broad spectrum of SARS-CoV-2 pseudoviruses.[11]

-

HIV-1: Certain derivatives of betulinic acid function as potent HIV-1 entry inhibitors by targeting the viral envelope glycoprotein gp120.[6][13][16]

2.2 Inhibition of Viral Replication and Maturation Post-entry, these compounds can disrupt the replication and maturation processes essential for producing new infectious virions.

-

Dengue Virus (DENV): Betulinic acid has been shown to inhibit a post-entry stage of the DENV replication cycle, specifically targeting viral RNA synthesis and protein production.[17]

-

HIV-1 Maturation: The betulinic acid derivative bevirimat (3-O-(3',3'-dimethylsuccinyl)-betulinic acid) is a well-characterized HIV-1 maturation inhibitor.[3][18] It specifically binds to the Gag polyprotein, preventing the cleavage of the CA-SP1 precursor to the mature capsid (CA) protein, which results in the production of non-infectious, immature viral particles.[12]

-

Herpes Simplex Virus (HSV): Betulin and its derivatives are suggested to disrupt the HSV replication cycle.[1]

2.3 Modulation of Host Inflammatory Response In addition to direct antiviral effects, some derivatives can modulate the host's immune response.

-

SARS-CoV-2: 3-epi-betulin exhibits a dual effect by not only inhibiting viral entry but also reducing the levels of pro-inflammatory cytokines induced by SARS-CoV-2 infection, which can decrease viral RNA accumulation.[11][19]

-

Influenza A Virus: The antiviral activity of betulinic acid against influenza A/PR/8 virus is associated with its anti-inflammatory properties, significantly attenuating pulmonary pathology in vivo.[9]

Experimental Protocols

The antiviral activity and cytotoxicity of betulin derivatives are typically evaluated using a range of in vitro assays. The selection of the assay depends on the specific virus and the mechanism being investigated.

3.1 Cytotoxicity Assay (e.g., MTT Assay) This assay is crucial to determine the concentration range at which a compound can be tested for antiviral activity without causing significant harm to the host cells, thereby establishing the CC₅₀ value.

-

Cell Seeding: Host cells (e.g., Vero, A549) are seeded in 96-well plates and incubated to form a monolayer.[3][20]

-

Compound Addition: The test compound is serially diluted and added to the wells. Control wells receive only the medium.

-

Incubation: Plates are incubated for a period that typically corresponds to the duration of the antiviral assay (e.g., 48-72 hours).[3]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Quantification: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The CC₅₀ is calculated as the concentration that reduces cell viability by 50% compared to untreated controls.[3]

3.2 Antiviral Activity Assay (e.g., Plaque Reduction Assay) This assay quantifies the ability of a compound to inhibit the production of infectious virus particles.

-

Cell Seeding: A confluent monolayer of susceptible cells is prepared in multi-well plates.[19]

-

Infection: Cells are infected with a known amount of virus (to produce a countable number of plaques) in the presence of various concentrations of the test compound.

-

Overlay: After an adsorption period, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) with the corresponding compound concentration. This restricts viral spread to adjacent cells, leading to the formation of localized lesions (plaques).

-

Incubation: Plates are incubated until plaques are visible.

-

Staining & Counting: Cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.

-

Calculation: The EC₅₀ or IC₅₀ is determined as the compound concentration that reduces the number of plaques by 50% compared to the virus control.[19]

3.3 Time-of-Addition Assay This assay helps to pinpoint the stage of the viral life cycle that is inhibited by the compound.

-

Methodology: The compound is added at different time points relative to viral infection:

-

Pre-treatment (Mode I): Cells are treated with the compound before infection to assess effects on cellular factors.[3]

-

Co-treatment (Mode II): The compound is added during the viral adsorption/entry phase to assess inhibition of attachment and penetration.[3]

-

Post-treatment (Mode III): The compound is added after viral entry to assess effects on replication, protein synthesis, or maturation.[3]

-

-

Analysis: Viral replication is quantified at the end of the experiment (e.g., by plaque assay or qPCR). The degree of inhibition in each mode indicates the targeted stage of the viral life cycle.

Structure-Activity Relationship (SAR) Insights

Modifications to the core betulin structure at the C-3 and C-28 positions have been shown to significantly alter the spectrum and potency of antiviral activity.

-

HIV-1: Modification at the C-3 position, such as the addition of a 3',3'-dimethylsuccinyl group to betulinic acid to create bevirimat, leads to potent maturation inhibitors.[3][13] In contrast, modifications at the C-28 position often result in compounds that act as entry inhibitors.[13][16]

-

HSV and Influenza: Simple modifications to the parent lupane structure can produce highly effective agents against HSV-1 and influenza A virus.[21]

-

General Activity: Acylated derivatives of betulin and betulinic acid did not show a general advantage in inhibiting a range of viruses compared to the parent compounds, but specific structural modifications did lead to changes in the spectrum of antiviral activity.[22]

Conclusion

Betulin and its semi-synthetic derivatives represent a promising class of antiviral agents with diverse mechanisms of action against a wide range of viruses. Their ability to target different stages of the viral life cycle, including entry, replication, and maturation, makes them valuable lead compounds for drug development. Further research focusing on optimizing the structure-activity relationship and conducting in vivo efficacy and safety studies is warranted to translate these findings into clinical applications.[3][23]

References

- 1. researchgate.net [researchgate.net]

- 2. resource.aminer.org [resource.aminer.org]

- 3. Derivatives of Betulin and Betulinic Acid Containing a Phosphonate Group—In Silico Studies and Preliminary In Vitro Assessment of Antiviral Activity | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Antiviral activity of betulin, betulinic and betulonic acids against some enveloped and non-enveloped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ionic Derivatives of Betulinic Acid Exhibit Strong Antiviral Activity Against Herpes Simplex Virus Type-2 (HSV-2), But Not HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ionic derivatives of betulinic acid exhibit antiviral activity against herpes simplex virus type-2 (HSV-2), but not HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cris.vtt.fi [cris.vtt.fi]

- 9. Anti-Influenza Activity of Betulinic Acid from Zizyphus jujuba on Influenza A/PR/8 Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Influenza Activity of Betulinic Acid from Zizyphus jujuba on Influenza A/PR/8 Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dual Effects of 3- epi-betulin from Daphniphyllum glaucescens in Suppressing SARS-CoV-2-Induced Inflammation and Inhibiting Virus Entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Betulinic Acid–Nucleoside Hybrids with Potent Anti-HIV Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. irispublishers.com [irispublishers.com]

- 15. mdpi.com [mdpi.com]

- 16. Betulinic Acid Derivatives as Human Immunodeficiency Virus Type 2 (HIV-2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Betulinic acid exhibits antiviral effects against dengue virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Betulinic acid derivatives as HIV-1 antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dual Effects of 3-epi-betulin from Daphniphyllum glaucescens in Suppressing SARS-CoV-2-Induced Inflammation and Inhibiting Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. biorxiv.org [biorxiv.org]

Betulin's Therapeutic Potential in Dermatology: A Deep Dive into Skin Repair and Wound Healing

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Betulin, a pentacyclic triterpene abundantly found in the bark of birch trees, has emerged as a promising natural compound for dermatological applications, particularly in the realms of skin regeneration and accelerated wound healing. This technical guide provides a comprehensive overview of the current scientific understanding of betulin's effects on the skin. It delves into the molecular mechanisms of action, summarizing key quantitative data from preclinical and clinical studies. Detailed experimental protocols for foundational research in this area are provided, alongside visualizations of the critical signaling pathways modulated by betulin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel dermatological therapies.

Introduction

The skin, our body's largest organ, is constantly exposed to environmental insults that can lead to damage and impaired function. The wound healing process is a complex and highly regulated cascade of biological events involving inflammation, cell proliferation, and tissue remodeling. Disruptions in this process can lead to chronic wounds and significant morbidity. There is a growing demand for therapeutic agents that can effectively and safely promote skin repair.

Betulin and its derivatives, such as betulinic acid, have garnered significant attention for their multifaceted pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and regenerative properties.[1][2][3][4] Clinical and preclinical studies have demonstrated their ability to accelerate wound closure and improve overall skin health.[5][6][7] A topical formulation containing birch bark extract, rich in betulin, has received approval in Europe for the treatment of partial-thickness wounds, underscoring its clinical relevance.[5][8] This guide will synthesize the existing data to provide a detailed technical understanding of betulin's role in dermatology.

Mechanisms of Action in Skin and Wound Healing

Betulin's beneficial effects on the skin are attributed to its influence on multiple phases of the wound healing process. It modulates the initial inflammatory response, promotes the migration and proliferation of key skin cells, and stimulates the synthesis of essential extracellular matrix components.

Modulation of Inflammation

The initial phase of wound healing is characterized by inflammation. Betulin has been shown to modulate this process by influencing the expression of key inflammatory mediators. Studies have demonstrated that birch bark extract, with betulin as its main component, can transiently upregulate pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), as well as cyclooxygenase-2 (COX-2) in human primary keratinocytes.[9] This initial pro-inflammatory stimulus is thought to be beneficial for initiating the healing cascade.

However, betulin also exhibits potent anti-inflammatory effects, which are crucial for preventing chronic inflammation that can impede healing. This is partly achieved through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, a key regulator of inflammation.[1][6][8][10] Betulin has been shown to obstruct the phosphorylation of IκB kinase (IKK), thereby inhibiting the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[6]

Keratinocyte Migration and Differentiation

Re-epithelialization, the process of covering the wound with new epidermis, is critically dependent on the migration and proliferation of keratinocytes. Betulin has been shown to promote the migration of keratinocytes, a key step in wound closure.[4][5] This effect is mediated, at least in part, through the induction of IL-6 and the subsequent activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[4]

Stimulation of Collagen Synthesis

The final phase of wound healing involves tissue remodeling and the deposition of new extracellular matrix, with collagen being a primary component. Betulin has been demonstrated to stimulate the synthesis of collagen in human fibroblasts, which is crucial for restoring the skin's tensile strength and integrity.[3][11][12]

Quantitative Data on Betulin's Efficacy

The following tables summarize key quantitative findings from in vitro and in vivo studies investigating the effects of betulin and its derivatives on skin and wound healing.

Table 1: Effect of Betulin and its Derivative on Collagen Synthesis in Human Fibroblasts [11][12][13]

| Compound | Concentration | Fold Increase in Collagen Synthesis (vs. Control) | Cell Type | Assay |

| Betulin (BE) | 6 µM | 1.08 | Normal Human Fibroblasts | Sircol Collagen Assay |

| Betulinic Acid (BA) | 6 µM | 0.87 | Normal Human Fibroblasts | Sircol Collagen Assay |

| Betulin-Dab-NH₂ | 6 µM | 6.85 | Normal Human Fibroblasts | Sircol Collagen Assay |

Table 2: Effect of Betulin on Inflammatory Cytokine Release in Human Keratinocytes [14]

| Compound | Concentration | Cytokine | Fold Increase (vs. Control) | Incubation Time |

| Betulin | 0.87 mg/mL | IL-6 | ~5-fold | 24 h |

| Betulin | 0.87 mg/mL | IL-8 | ~3-fold | 24 h |

| Birch Bark Extract (TE) | 5 mg/mL | IL-6 | ~7-fold | 48 h |

| Birch Bark Extract (TE) | 5 mg/mL | IL-8 | ~35-fold | 48 h |

Table 3: In Vivo Wound Healing Studies with Betulin Formulations

| Formulation | Model | Key Finding | Reference |

| 0.5% Betulin Ointment | Rat full-thickness skin wound | Full epithelization observed on day 7 (p=0.02). | [5] |

| Oleogel-S10 (10% birch bark extract) | Superficial partial thickness burns (human) | Significantly accelerated wound healing compared to standard of care. Mean intra-individual difference in time to wound closure was -1.0 day in favour of Oleogel-S10. | [7][15] |

| Oleogel-S10 | Dystrophic Epidermolysis Bullosa (human) | Trend towards accelerated wound healing. | [16] |

Key Signaling Pathways

Betulin exerts its effects on skin cells through the modulation of several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

NF-κB Signaling Pathway Inhibition by Betulin

Caption: Betulin inhibits the NF-κB signaling pathway by preventing the activation of the IKK complex.

p38 MAPK Signaling Pathway in Keratinocytes

Caption: The p38 MAPK pathway is activated by stress stimuli and plays a role in various cellular responses.

STAT3 Signaling Pathway in Keratinocyte Migration

Caption: Betulin promotes keratinocyte migration via the IL-6/STAT3 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of betulin on skin cells and in wound healing models.

In Vitro Keratinocyte Migration (Scratch) Assay

This assay is used to assess the effect of betulin on the migration of keratinocytes, mimicking the re-epithelialization process.

Materials:

-

Primary human epidermal keratinocytes (NHEKs) or HaCaT cell line

-

Keratinocyte growth medium

-

Betulin stock solution (dissolved in DMSO)

-

6-well or 12-well tissue culture plates

-

Sterile 200 µL pipette tips

-

Phase-contrast microscope with a camera

Protocol:

-

Seed keratinocytes in culture plates and grow until a confluent monolayer is formed.

-

Create a "scratch" or cell-free area in the monolayer using a sterile 200 µL pipette tip.

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

-

Replace the medium with fresh medium containing various concentrations of betulin or vehicle control (DMSO).

-

Capture images of the scratch at time 0 and at regular intervals (e.g., 8, 16, 24 hours) using a phase-contrast microscope.

-

Quantify the wound closure area at each time point using image analysis software (e.g., ImageJ). The rate of migration is determined by the percentage of wound closure over time.

Collagen Synthesis Assay in Human Dermal Fibroblasts

This protocol details the use of the Sircol Soluble Collagen Assay to quantify collagen production by fibroblasts treated with betulin.

Materials:

-

Normal human dermal fibroblasts (NHDFs)

-

Fibroblast growth medium

-

Betulin stock solution (dissolved in DMSO)

-

24-well tissue culture plates

-

Sircol™ Soluble Collagen Assay kit (Biocolor)

-

Microplate reader

Protocol:

-

Seed NHDFs in 24-well plates and allow them to adhere and grow for 24 hours.

-

Replace the medium with fresh medium containing various concentrations of betulin or vehicle control.

-

Incubate the cells for 48-72 hours to allow for collagen production and secretion into the culture medium.

-

Collect the culture supernatant from each well.

-

Follow the manufacturer's instructions for the Sircol assay: a. Add Sircol Dye Reagent to the supernatant to precipitate the collagen. b. Centrifuge to pellet the collagen-dye complex. c. Wash the pellet to remove unbound dye. d. Dissolve the pellet in Alkali Reagent.

-

Measure the absorbance of the resulting solution at 555 nm using a microplate reader.

-

Calculate the collagen concentration based on a standard curve generated with known collagen concentrations.

In Vivo Full-Thickness Excisional Wound Healing Model (Murine)

This animal model is used to evaluate the in vivo efficacy of topical betulin formulations on wound closure.

Materials:

-

8-12 week old male C57BL/6 or BALB/c mice

-

Anesthetic (e.g., isoflurane)

-

Electric shaver and depilatory cream

-

4 mm or 6 mm biopsy punch

-

Betulin-containing ointment/gel and vehicle control

-

Transparent film dressing

-

Digital camera and ruler

Protocol:

-

Anesthetize the mice and shave the dorsal back hair. Apply a depilatory cream to remove any remaining hair.

-

Create two full-thickness excisional wounds on the back of each mouse using a sterile biopsy punch.

-

Topically apply a defined amount of the betulin formulation to one wound and the vehicle control to the other wound on the same animal (for intra-animal comparison).

-

Cover the wounds with a transparent film dressing.

-

Photograph the wounds daily or every other day with a ruler for scale.

-

Measure the wound area from the photographs using image analysis software.

-

Calculate the percentage of wound closure at each time point relative to the initial wound area.

-

At specific time points (e.g., day 7, 14), euthanize a subset of animals and harvest the wound tissue for histological analysis (e.g., H&E staining, Masson's trichrome staining for collagen).

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the potential of betulin as a valuable therapeutic agent for a variety of dermatological conditions, particularly those involving impaired wound healing. Its ability to modulate inflammation, promote keratinocyte migration, and stimulate collagen synthesis through multiple signaling pathways provides a solid foundation for its clinical utility.

Future research should focus on further elucidating the intricate molecular mechanisms of betulin's action, including the identification of its direct molecular targets. Optimizing drug delivery systems to enhance its bioavailability and targeted delivery to the skin will be crucial for maximizing its therapeutic efficacy. Furthermore, large-scale, well-controlled clinical trials are warranted to fully establish the safety and efficacy of betulin-based therapies for a broader range of skin disorders. The continued investigation of this promising natural compound holds significant potential for the development of novel and effective treatments for patients with challenging skin conditions.

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. Betulinic acid-induced programmed cell death in human melanoma cells involves mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apoptosis Induced by (+)-Betulin Through NF-κB Inhibition in MDA-MB-231 Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. [SURGICALLY CAUSED INJURY AND WOUND-HEALING PROPERTIES OF BETULIN (EXPERIMENTAL STUDY)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Betulin wound gel accelerated healing of superficial partial thickness burns - Betulin Lab [betulin-lab.com]

- 8. researchgate.net [researchgate.net]

- 9. Time-Dependent Impact of Betulin and Its Derivatives on IL-8 Expression in Colorectal Cancer Cells with Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Betulinic Acid Suppresses Constitutive and TNFα-induced NF-κB Activation and Induces Apoptosis in Human Prostate Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A New Betulin Derivative Stimulates the Synthesis of Collagen in Human Fibroblasts Stronger than its Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A New Betulin Derivative Stimulates the Synthesis of Collagen in Human Fibroblasts Stronger than its Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Betulin wound gel accelerated healing of superficial partial thickness burns: Results of a randomized, intra-individually controlled, phase III trial with 12-months follow-up [pubmed.ncbi.nlm.nih.gov]

- 16. Betulin-Based Oleogel to Improve Wound Healing in Dystrophic Epidermolysis Bullosa: A Prospective Controlled Proof-of-Concept Study - PMC [pmc.ncbi.nlm.nih.gov]

The Potential of mTOR and Its Derivatives in Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1] Dysregulation of the mTOR signaling pathway is a common feature in a multitude of human diseases, most notably cancer, but also metabolic disorders and neurological diseases.[2] This has positioned mTOR as a critical and extensively pursued target for therapeutic intervention. This technical guide provides an in-depth overview of the mTOR signaling network, the evolution of mTOR inhibitors, their mechanisms of action, and their potential in drug development. We present a compilation of quantitative data on various inhibitors, detailed experimental protocols for their evaluation, and a discussion of the clinical landscape and future directions.

The mTOR Signaling Pathway: A Core Cellular Regulator

mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2] These complexes are differentiated by their component proteins, upstream regulators, downstream substrates, and sensitivity to rapamycin.

-

mTORC1: Comprising mTOR, Raptor, and GβL, mTORC1 is sensitive to rapamycin and integrates signals from growth factors, nutrients (particularly amino acids), energy status, and stress to control protein synthesis, lipid synthesis, and autophagy.[2][3] Key downstream effectors of mTORC1 include S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which together promote mRNA translation and protein synthesis.[2][4]

-

mTORC2: Composed of mTOR, Rictor, GβL, and Sin1, mTORC2 is generally considered rapamycin-insensitive and plays a crucial role in cell survival, metabolism, and cytoskeletal organization.[2][3] A primary substrate of mTORC2 is Akt (also known as protein kinase B), which it phosphorylates at serine 473, leading to its full activation and the promotion of cell survival.[2]

The intricate network of upstream regulators and downstream effectors of mTORC1 and mTORC2 is visualized in the following signaling pathway diagram.

Generations of mTOR Inhibitors: An Evolutionary Perspective

The development of mTOR inhibitors has progressed through several generations, each with distinct mechanisms of action and therapeutic profiles.

First-Generation mTOR Inhibitors (Rapalogs): This class includes rapamycin (sirolimus) and its analogs, such as everolimus, temsirolimus, and ridaforolimus.[5] Rapalogs are allosteric inhibitors that first bind to the intracellular protein FKBP12. The resulting complex then binds to the FRB domain of mTOR within the mTORC1 complex, leading to the disruption of its function.[5] A key limitation of rapalogs is their incomplete inhibition of mTORC1 and their inability to directly inhibit mTORC2. This can lead to a feedback activation of the PI3K/Akt signaling pathway, which may limit their anti-cancer efficacy.[6]

Second-Generation mTOR Inhibitors (ATP-Competitive Inhibitors): To overcome the limitations of rapalogs, second-generation inhibitors were developed. These small molecules are designed to compete with ATP in the catalytic site of the mTOR kinase domain. This mechanism allows for the direct and potent inhibition of both mTORC1 and mTORC2.[5][6] This class can be further subdivided into:

-

Selective mTORC1/mTORC2 Inhibitors: These compounds, such as vistusertib and sapanisertib, are designed to selectively target mTOR kinase over other kinases.

-

Dual PI3K/mTOR Inhibitors: Recognizing the intimate cross-talk between the PI3K and mTOR pathways, these inhibitors, including dactolisib (BEZ235) and omipalisib (GSK2126458), target both PI3K and mTOR kinases.[3] This dual-targeting strategy aims to provide a more comprehensive blockade of the signaling pathway and prevent feedback activation loops.

Third-Generation mTOR Inhibitors: Emerging concepts for third-generation inhibitors aim to address resistance mechanisms to first- and second-generation drugs. One such approach involves creating bivalent inhibitors that bind to two different sites on the mTOR molecule, potentially offering enhanced potency and the ability to overcome resistance mutations.

Quantitative Data on mTOR Inhibitors